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Compound of Interest

Compound Name: Fanregratinib

Cat. No.: B15576726

A detailed analysis for researchers and drug development professionals of two prominent
FGFR inhibitors, Fanregratinib (HMPL-453) and Infigratinib (BGJ398), is presented. This
guide synthesizes available preclinical data to offer a comparative overview of their biochemical
potency, in vitro cellular activity, and in vivo efficacy.

Fanregratinib and infigratinib are both potent, orally bioavailable small-molecule inhibitors of
the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases. Dysregulation
of FGFR signaling, through mechanisms such as gene fusions, mutations, or amplifications, is
a known oncogenic driver in a variety of cancers, including cholangiocarcinoma, urothelial
carcinoma, and others. This has made the FGFR pathway an attractive target for therapeutic
intervention. This guide provides a head-to-head comparison of the preclinical data for
Fanregratinib and infigratinib to aid researchers in understanding their relative strengths and
potential applications.

Mechanism of Action: Targeting the FGFR Signaling
Cascade

Both Fanregratinib and infigratinib are ATP-competitive inhibitors that bind to the kinase
domain of FGFRs, thereby blocking downstream signaling pathways implicated in cell
proliferation, survival, and angiogenesis. The primary targets for both inhibitors are FGFR1,
FGFR2, and FGFR3, with weaker activity against FGFR4.
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Figure 1: Simplified FGFR signaling pathway and points of inhibition.

Data Presentation: A Comparative Analysis

The following tables summarize the available preclinical data for Fanregratinib and infigratinib,
focusing on their biochemical potency against FGFR kinases, in vitro activity in cancer cell
lines, and in vivo efficacy in xenograft models.

Table 1: Biochemical Kinase Inhibitory Activity (IC50,

n)

Target Fanregratinib (HMPL-453) Infigratinib (BGJ398)
FGFR1 6 NM[1] 0.9 - 1.1 nM[2][3][4][5][6]
FGFR2 4 nM[1] 1 - 1.4 nM[2][3][2][5][6]
FGFR3 6 NM[1] 1 - 2 nM[3][4][5]
FGFR4 425 nM[1] 60 nM[2][3]

>70-fold less potent than
VEGFR2

FGFR1-3[6]

Note: IC50 values can vary between different assays and experimental conditions.
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ble 2: In Vitro Cellul .

Fanregratinib

Infigratinib (1C50,

Cell Line Model FGFR Alteration
(GI50, nM) nM)
Various FGFR-
dysregulated tumor FGFR alterations 3-105[1] -
cell lines
Tumor cell lines
without FGFR None >1500[1] -
aberrations
FGFR1-dependent o
FGFR1 amplification - 2.9[4]
BaF3 cells
FGFR2-dependent o
FGFR2 amplification - 2.0[4]
BaF3 cells
FGFR3-dependent o
FGFR3 amplification - 2.0[4]
BaF3 cells
RT112 (Bladder _
FGFR3-TACC3 fusion - 5[4]
Cancer)
FGFR3
RT4 (Bladder Cancer) _ - 30[4]
overexpression
SW780 (Bladder FGFR3
: - 32[4]
Cancer) overexpression
JMSU1 (Bladder FGFR3
- 15[4]

Cancer)

overexpression

Note: GI50 (Growth Inhibition 50) and IC50 (Inhibitory Concentration 50) are measures of a
drug's potency in inhibiting cell growth.

Table 3: In Vivo Efficacy in Xenograft Models
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FGFR Drug &
Model Type Cancer Type . Outcome
Alteration Dosage
Multiple FGFR- o
] ] Fanregratinib (50  Tumor
altered tumor Various FGFR alterations

models

mg/kg/day)

regression[1]

Bladder Cancer

Xenograft

Bladder Cancer

FGFR3-TACC3

fusion

Infigratinib (10 &
30 mg/kg/day,
p.o.)

Tumor growth
inhibition and
stasis[3][7]

Patient-Derived

Cholangiocarcino

ma, Breast,

Reduction in

) ] FGFR fusions Infigratinib tumor volume[8]
Xenograft (PDX) Liver, Gastric,
. [°]

Glioma
Endometrial ) o Significant delay

Endometrial ] Infigratinib (30 )
Cancer FGFR2 mutation in tumor

Cancer mg/kg, p.o.)
Xenograft growth[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to

ensure transparency and facilitate reproducibility.

Biochemical Kinase Assay
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Prepare Reagents:
- Recombinant FGFR enzyme
- Kinase buffer
- ATP
- Substrate (e.g., poly(E,Y)4:1)
- Test compound (Fanregratinib/Infigratinib)

'

Plate Reaction:
- Add kinase, substrate, and test compound to a 384-well plate

i

Pre-incubation
(e.g., 10-20 minutes at RT)

'

Initiate Reaction:
- Add ATP to start phosphorylation
Incubation
(e.g., 60 minutes at RT)

Detect Phosphorylation:
- Add detection reagent (e.g., ADP-Glo™)
- Measure signal (luminescence/fluorescence)

'

Data Analysis:
- Calculate % inhibition
- Determine IC50 values

Click to download full resolution via product page

Figure 2: General workflow for a biochemical kinase assay.
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Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against
a specific kinase.

Methodology:

e Reagent Preparation: Recombinant human FGFR1, FGFR2, and FGFR3 enzymes are
diluted in a kinase assay buffer. A substrate solution (e.g., poly(E,Y) 4:1) and an ATP solution
are also prepared in the same buffer. The test compounds, Fanregratinib and infigratinib,
are serially diluted to various concentrations.

o Reaction Setup: The kinase, substrate, and test compound are added to the wells of a 384-
well plate.

o Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

e Incubation: The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at room
temperature.

o Detection: A detection reagent, such as ADP-Glo™ Kinase Assay reagent, is added to stop
the kinase reaction and measure the amount of ADP produced, which is proportional to the
kinase activity.

o Data Analysis: The luminescence or fluorescence is measured using a plate reader. The
percentage of inhibition is calculated for each compound concentration, and the IC50 value
is determined by fitting the data to a dose-response curve.

Cell Viability Assay (MTTI/XTT)
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Seed Cells:
- Plate cells in a 96-well plate
- Allow to adhere overnight

l

Treat Cells:
- Add serial dilutions of test compound

:

Incubate:
- Typically 72 hours at 37°C, 5% CO2

l

Add Viability Reagent:
- MTT or XTT solution

:

Incubate:
- 1-4 hours to allow formazan formation

MTT Assay
Solubilize Formazan (for MTT):
CAdd solubilization solution (e.g., DMSOD XTT Assay

N

Read Absorbance:
- At appropriate wavelength (e.g., 570 nm for MTT)

;

Data Analysis:
- Calculate % viability
- Determine GI50/IC50 values

Click to download full resolution via product page

Figure 3: Workflow for a cell viability assay.
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Objective: To determine the concentration of a compound that inhibits cell growth by 50% (GI50
or IC50).

Methodology:

o Cell Seeding: Cancer cell lines with and without FGFR alterations are seeded into 96-well
plates at an appropriate density and allowed to attach overnight.

o Compound Treatment: The cells are treated with a serial dilution of Fanregratinib or
infigratinib for 72 hours.

 Viability Assessment: After the incubation period, a cell viability reagent such as MTT (3-(4,5-
dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-
sulfophenyl)-2H-tetrazolium-5-carboxanilide) is added to each well. Metabolically active cells
reduce the tetrazolium salt to a colored formazan product.

e Solubilization (for MTT): For the MTT assay, a solubilizing agent (e.g., DMSO) is added to
dissolve the formazan crystals.

o Absorbance Reading: The absorbance is measured using a microplate reader at a
wavelength of 570 nm for MTT or 450 nm for XTT.

o Data Analysis: The percentage of cell viability is calculated relative to vehicle-treated control
cells, and the GI50/IC50 value is determined from the dose-response curve.

In Vivo Tumor Xenograft Model
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Tumor Cell Implantation:
- Subcutaneously inject cancer cells into immunocompromised mice

i

Tumor Growth:
- Allow tumors to reach a palpable size (e.g., 100-200 mm3)

Randomization:
- Group mice into treatment and control cohorts

Treatment Administration:
- Administer test compound (e.g., oral gavage) daily

Monitor Tumor Growth:
- Measure tumor volume with calipers regularly

Study Endpoint:
- Pre-defined tumor volume or time point

Data Analysis:
- Compare tumor growth between treated and control groups
- Calculate Tumor Growth Inhibition (TGI)

Click to download full resolution via product page

Figure 4: General workflow for an in vivo tumor xenograft study.
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Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.
Methodology:

o Cell Implantation: Human cancer cells with known FGFR alterations are injected
subcutaneously into immunocompromised mice (e.g., nude or SCID mice).

e Tumor Growth: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mma3).

o Treatment: Mice are randomized into treatment and control groups. The treatment group
receives the test compound (Fanregratinib or infigratinib) orally at a specified dose and
schedule. The control group receives the vehicle.

e Monitoring: Tumor volume and body weight are measured regularly (e.g., twice a week).

o Endpoint: The study is concluded when tumors in the control group reach a certain size or
after a predetermined treatment period.

o Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the mean tumor
volume of the treated group to that of the control group.

Conclusion

Both Fanregratinib and infigratinib are potent and selective inhibitors of FGFR1, 2, and 3 with
demonstrated preclinical activity in FGFR-driven cancer models. Based on the available data,
infigratinib appears to have slightly greater potency in biochemical assays. Both compounds
show strong in vitro and in vivo efficacy in relevant preclinical models. The choice between
these inhibitors for further research and development may depend on specific factors such as
the tumor type, the nature of the FGFR alteration, and the desired selectivity profile. This guide
provides a foundational comparison to assist researchers in making informed decisions for their
preclinical studies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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